S 16924
Description
Properties
CAS No. |
734513-52-1 |
|---|---|
Molecular Formula |
C22H24FNO4 |
Molecular Weight |
385.44 |
IUPAC Name |
2-[1-[2-(2,3-dihydro-1,4-benzodioxin-8-yloxy)ethyl]pyrrolidin-3-yl]-1-(4-fluorophenyl)ethanone |
InChI |
InChI=1S/C22H24FNO4/c23-18-6-4-17(5-7-18)19(25)14-16-8-9-24(15-16)10-11-26-20-2-1-3-21-22(20)28-13-12-27-21/h1-7,16H,8-15H2 |
SMILES |
FC1=CC=C(C(CC2CN(CCOC3=C(OCCO4)C4=CC=C3)CC2)=O)C=C1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
S 16924; S16924; S-16924. |
Origin of Product |
United States |
Contextualization As a Research Compound
S 16924 is distinguished by its unique pharmacological profile, acting as a potent agonist at serotonin (B10506) 5-HT1A receptors while also exhibiting a clozapine-like interaction with multiple other monoaminergic receptors. nih.gov This dual action has positioned it as a compound of interest for potentially treating both the positive and negative symptoms of schizophrenia.
The compound's mechanism of action involves a complex interplay with various neurotransmitter systems. It demonstrates antagonist properties at dopamine (B1211576) D2 and serotonin 5-HT2A/2C receptors, which is a characteristic feature of many atypical antipsychotics. nih.gov However, it is its pronounced 5-HT1A agonist activity that differentiates it from many other agents in its class. nih.gov
Historical Overview of Preclinical Investigation
Receptor Binding Affinity and Selectivity
Studies have characterized the binding affinity and selectivity of this compound across numerous receptor subtypes. capes.gov.brnih.govpatsnap.com Its profile is notably similar to clozapine in its interaction with multiple receptors, while being distinct from haloperidol. capes.gov.brnih.govpatsnap.com
Serotonin (B10506) Receptor Interactions (5-HT Subtypes)
This compound demonstrates significant interactions with several serotonin receptor subtypes, which are crucial in modulating mood, cognition, and behavior. capes.gov.brnih.gov
5-HT1A Receptor Agonism and Partial Agonism
A prominent feature of this compound is its high affinity for human 5-HT1A receptors. capes.gov.brnih.gov Research indicates that this compound acts as a potent partial agonist at these sites. capes.gov.brnih.govnih.gov This partial agonism at 5-HT1A receptors is considered an important aspect of its pharmacological profile. capes.gov.brnih.gov Studies using [35S]GTPγS binding procedures have confirmed the partial agonist behavior of this compound at 5-HT1A receptors, similar to clozapine, while haloperidol was inactive. capes.gov.brnih.gov The agonist properties of this compound at 5-HT1A autoreceptors have been demonstrated by its ability to inhibit the firing of raphe serotoninergic neurons in vivo, an effect that can be reversed by selective 5-HT1A antagonists. capes.gov.brnih.gov
Dopamine (B1211576) Receptor Interactions (D1, D2, D3, D4 Subtypes)
This compound interacts with dopamine receptor subtypes, although its affinity varies across these receptors. capes.gov.brnih.gov Its affinity for human D2 and D3 receptors is considered modest. capes.gov.brnih.govpatsnap.com However, this compound shows a notably higher affinity for human D4 receptors, approximately 5-fold greater than its affinity for D2 and D3 receptors. capes.gov.brnih.govpatsnap.com At D2, D3, and D4 receptors, this compound has been shown to behave as an antagonist in studies utilizing a [35S]GTPγS binding procedure. capes.gov.brnih.gov
Here is a summary of the receptor binding affinities and functional activity:
| Receptor Subtype | Affinity (relative to D2/D3 for D4) | Functional Activity | Key Findings | Source |
| h5-HT1A | High | Potent Partial Agonist | High affinity; behaves as partial agonist in [35S]GTPγS binding; inhibits raphe firing in vivo. | capes.gov.brnih.govnih.gov |
| h5-HT2A | Marked | Antagonist | Marked affinity, similar to clozapine. | capes.gov.brnih.gov |
| h5-HT2C | Marked | Antagonist | Marked affinity, similar to clozapine. | capes.gov.brnih.gov |
| hD2 | Modest | Antagonist | Modest affinity. | capes.gov.brnih.govpatsnap.com |
| hD3 | Modest | Antagonist | Modest affinity. | capes.gov.brnih.govpatsnap.com |
| hD4 | 5-fold higher than D2/D3 | Antagonist | Notably higher affinity compared to D2/D3. | capes.gov.brnih.govpatsnap.com |
Neurochemical Modulation and Neurotransmission Dynamics
This compound influences neurochemical modulation and neurotransmission, particularly within the serotoninergic and dopaminergic systems. capes.gov.brnih.gov Its agonist properties at 5-HT1A autoreceptors lead to a potent inhibition of the firing of serotoninergic neurons in the raphe. capes.gov.brnih.gov This action results in a decrease in cerebral serotoninergic transmission. capes.gov.brnih.gov
Regarding dopamine, this compound only weakly blocks the inhibitory influence of dopaminergic agonists on the firing rate of ventrotegmental area dopaminergic neurons, reflecting its modest affinity for D2 and D3 autoreceptors. capes.gov.brnih.gov Furthermore, this compound weakly increases the turnover of dopamine in the striatum, mesolimbic, and mesocortical areas. capes.gov.brnih.gov
Studies in the frontal cortex of rats have shown that this compound dose-dependently reduces levels of 5-HT while increasing levels of dopamine and noradrenaline in the same samples. capes.gov.br In contrast, while suppressing 5-HT levels in the striatum and nucleus accumbens, this compound did not affect dopamine levels in these regions. capes.gov.br The influence of this compound on frontal cortex levels of 5-HT, dopamine, and noradrenaline was attenuated by a selective 5-HT1A antagonist, indicating the involvement of 5-HT1A receptors in these effects. capes.gov.br
Here is a summary of the neurochemical effects observed with this compound:
| Neurotransmitter System | Brain Region | Effect | Key Findings | Source |
| Serotonin (5-HT) | Raphe | Potent inhibition of neuronal firing | Mediated by 5-HT1A autoreceptor agonism; reversed by 5-HT1A antagonist. | capes.gov.brnih.gov |
| Serotonin (5-HT) | Cerebral (general) | Decreased transmission | Consequence of reduced neuronal firing. | capes.gov.br |
| Serotonin (5-HT) | Frontal Cortex | Dose-dependent reduction in levels | Attenuated by 5-HT1A antagonist. | capes.gov.br |
| Serotonin (5-HT) | Striatum, Nucleus Accumbens | Suppression of levels | capes.gov.br | |
| Dopamine (DA) | VTA | Weak blockade of inhibitory influence of agonists on neuronal firing | Reflects modest affinity for D2/D3 autoreceptors. | capes.gov.brnih.gov |
| Dopamine (DA) | Striatum, Mesolimbic, Mesocortical | Weak increase in turnover | capes.gov.brnih.gov | |
| Dopamine (DA) | Frontal Cortex | Dose-dependent increase in levels | Selective reinforcement compared to subcortical areas; attenuated by 5-HT1A antagonist. | capes.gov.br |
| Dopamine (DA) | Striatum, Nucleus Accumbens | Unaffected levels | capes.gov.br | |
| Noradrenaline (NAD) | Frontal Cortex | Dose-dependent increase in levels | Attenuated by 5-HT1A antagonist. | capes.gov.br |
This compound is a chemical compound that has been investigated for its pharmacological properties, particularly its influence on monoaminergic neurotransmission. Its profile includes interactions with serotonin and dopamine receptor systems, distinguishing it from typical antipsychotic agents like haloperidol and showing similarities to atypical agents such as clozapine. nih.govcapes.gov.brmedscape.org
Pharmacological Profile and Molecular Mechanisms of Action
This compound exhibits a complex interaction profile with multiple monoaminergic receptors. nih.govcapes.gov.br It has been characterized as a potent partial agonist at serotonin 5-HT1A receptors. nih.govcapes.gov.br Additionally, it shows marked affinity for human 5-HT2A and 5-HT2C receptors, similar to clozapine, and modest affinity for human dopamine D2 and D3 receptors, with a higher affinity for D4 receptors. nih.govcapes.gov.br
Influence on Serotonergic Transmission
This compound significantly impacts serotonergic transmission, primarily through its actions at 5-HT1A receptors. nih.govcapes.gov.brmedscape.org
Inhibition of Raphe-Localized Serotoninergic Neuron Firing
In vivo studies have demonstrated that this compound potently inhibits the firing rate of serotoninergic neurons located in the raphe nuclei. nih.govcapes.gov.brmedscape.orgpatsnap.comresearchgate.net This effect is consistent with its agonist properties at somatodendritic 5-HT1A autoreceptors, which are known to regulate the activity of raphe neurons. nih.govcapes.gov.brmedscape.orgpatsnap.comresearchgate.net The inhibition of raphe firing by this compound can be reversed by administration of selective 5-HT1A receptor antagonists, such as WAY 100,635. nih.govcapes.gov.brmedscape.orgresearchgate.netnih.gov In contrast, clozapine and haloperidol show only weak inhibition of raphe firing, and their effects are not reversed by WAY 100,635. nih.govcapes.gov.brresearchgate.net
Effects on 5-HT Turnover and Extracellular Levels
Acute administration of this compound leads to a decrease in cerebral serotoninergic transmission. nih.govcapes.gov.brresearchgate.net Microdialysis studies in the frontal cortex of freely moving rats have shown that this compound dose-dependently reduces dialysate levels of 5-HT. nih.govcapes.gov.brpatsnap.comkent.ac.ukresearchgate.net this compound also suppresses 5-HT levels in the striatum and nucleus accumbens. nih.govcapes.gov.brpatsnap.comkent.ac.ukresearchgate.net Furthermore, this compound has been shown to more potently inhibit striatal turnover of 5-HT compared to clozapine or haloperidol. nih.govcapes.gov.brpatsnap.comresearchgate.netkent.ac.uk Studies in the rat ventral hippocampus similarly showed that this compound reduced dialysate 5-HT in a dose- and time-dependent manner, with a maximal reduction of approximately 70% from baseline. nih.gov This decrease in 5-HT overflow was partially antagonized by the selective 5-HT1A receptor antagonist WAY 100635. nih.gov
Role of 5-HT1A Autoreceptors
Influence on Dopaminergic Transmission
This compound also modulates dopaminergic transmission, exhibiting a selective effect on different brain regions. nih.govcapes.gov.brresearchgate.net
Modulation of Striatal, Mesolimbic, and Mesocortical Dopamine Turnover
This compound only weakly increases the turnover of dopamine in the striatum, mesolimbic, and mesocortical pathways. nih.govcapes.gov.brkent.ac.ukresearchgate.net This is in contrast to haloperidol, which is potently active in increasing dopamine turnover in these regions, consistent with its higher affinity at D2 and D3 receptors. nih.govcapes.gov.brkent.ac.ukresearchgate.net Clozapine is similarly weakly active in these models. nih.govcapes.gov.brkent.ac.ukresearchgate.net
Selective Reinforcement of Frontocortical Dopaminergic Transmission
A notable effect of this compound is its selective reinforcement of frontocortical dopaminergic transmission compared to subcortical regions. nih.govcapes.gov.brpatsnap.comresearchgate.netkent.ac.ukresearchgate.netacnp.org In the frontal cortex of freely moving rats, this compound dose-dependently increased dialysate levels of dopamine. nih.govcapes.gov.brpatsnap.comkent.ac.ukresearchgate.net In contrast, while this compound suppressed 5-HT levels in the striatum and nucleus accumbens, dopamine levels in these areas were unaffected. nih.govcapes.gov.brpatsnap.comkent.ac.ukresearchgate.net This selective increase in frontal cortex dopamine levels is similar to the effect observed with clozapine, whereas haloperidol modestly increased dopamine levels to the same extent in the frontal cortex, striatum, and nucleus accumbens. nih.govcapes.gov.brkent.ac.ukresearchgate.net The influence of this compound on frontal cortex dopamine levels was attenuated by WAY 100,635, suggesting a link between its 5-HT1A receptor activity and this dopaminergic effect. nih.govcapes.gov.brkent.ac.ukresearchgate.net
Influence on Dopaminergic Transmission
Interactions with Dopaminergic Autoreceptors
Research indicates that this compound possesses a modest affinity for dopamine D2 and D3 autoreceptors. mims.commims.com Dopaminergic autoreceptors, primarily of the D2 subtype located on presynaptic dopamine neurons, play a crucial role in regulating dopamine synthesis, release, and reuptake. nih.gov Activation of these autoreceptors typically inhibits dopamine neuronal firing and neurotransmitter turnover.
Studies examining the effects of this compound on dopaminergic systems have shown that it only weakly blocks the inhibitory influence of the dopaminergic agonist apomorphine on the firing rate of dopaminergic neurons located in the ventrotegmental area (VTA). mims.commims.com Furthermore, this compound has been observed to induce only a weak increase in the turnover of dopamine in the striatal, mesolimbic, and mesocortical brain regions. mims.commims.com This suggests that while this compound interacts with dopaminergic autoreceptors, its impact on dopamine release and metabolism through this mechanism is relatively limited compared to compounds with higher affinity for these sites.
Involvement of Alpha1-Adrenoceptors in Neurotransmitter Modulation
This compound shares a significant affinity for alpha1-adrenoceptors, a characteristic also observed in the atypical antipsychotic clozapine. citeab.com Alpha1-adrenoceptors are G-protein coupled receptors that are modulated by the neurotransmitters norepinephrine (B1679862) and epinephrine (B1671497) and are involved in various aspects of neurotransmission. citeab.com These receptors can influence neuronal excitability and synaptic efficacy through diverse intracellular pathways, including those involving phospholipase C and protein kinase C (PKC). citeab.com
Studies utilizing in vivo microdialysis in the rat ventral hippocampus have investigated the effects of this compound on serotonin (5-HT) overflow. This compound was found to reduce dialysate 5-HT levels in a dose- and time-dependent manner. citeab.com This reduction in 5-HT overflow was significantly, although only partially, counteracted by pretreatment with WAY 100635, a selective 5-HT1A receptor antagonist. citeab.com The selective alpha1-adrenoceptor agonist cirazoline (B1222771), when administered alone, did not significantly attenuate the effect of this compound on 5-HT overflow. citeab.com However, the combined administration of both WAY 100635 and cirazoline completely reversed the 5-HT-suppressing effect of this compound. citeab.com These findings indicate that both the 5-HT1A receptor agonist properties and the alpha1-adrenoceptor antagonist properties of this compound contribute to its effect on reducing 5-HT release. citeab.com
Data illustrating the effect of this compound on dialysate 5-HT levels in the rat ventral hippocampus:
| Treatment | Effect on Dialysate 5-HT Levels | Antagonized by WAY 100635? | Antagonized by Cirazoline? | Antagonized by WAY 100635 + Cirazoline? |
| This compound (0.1-3 mg/kg, s.c.) | Reduced (up to ~70%) citeab.com | Partially citeab.com | No citeab.com | Totally citeab.com |
| Clozapine (0.1-10 mg/kg, s.c.) | Reduced (up to ~60%) citeab.com | No citeab.com | No citeab.com | Partially (at 1.0 mg/kg) citeab.com |
| This compound (1.0 mg/kg, s.c.) + WAY 100635 | Attenuated reduction citeab.com | N/A | N/A | N/A |
| This compound (1.0 mg/kg, s.c.) + Cirazoline | No significant attenuation citeab.com | N/A | N/A | N/A |
| This compound (1.0 mg/kg, s.c.) + WAY 100635 + Cirazoline | Reversed citeab.com | N/A | N/A | N/A |
Note: s.c. refers to subcutaneous administration.
Alpha1-adrenoceptors are also known to modulate theta and gamma oscillatory activity in the primary motor cortex, suggesting a broader role in neural circuit function. nih.gov
Intracellular Signaling Pathways Mediated by Receptor Activation
This compound functions as a partial agonist at the serotonin 5-HT1A receptor. uni.lufishersci.cawikidata.org The 5-HT1A receptor is a G-protein coupled receptor that is negatively coupled to adenylate cyclase through Gi/o proteins. nih.gov As a partial agonist, this compound interacts with the 5-HT1A receptor and can stabilize it in a G-protein-coupled conformation without inducing the full activation seen with a full agonist. uni.lufishersci.ca This stabilization can influence the intracellular signaling pathways associated with this receptor. uni.lufishersci.ca
The activation of G-protein coupled receptors, including 5-HT1A receptors and alpha1-adrenoceptors, typically initiates intracellular signaling cascades. For Gi/o-coupled receptors like 5-HT1A, activation leads to the inhibition of adenylyl cyclase, resulting in decreased production of cyclic AMP (cAMP). Alpha1-adrenoceptors, often coupled to Gq proteins, primarily activate phospholipase C, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mobilizes calcium from intracellular stores, while DAG activates protein kinase C (PKC). citeab.com While the specific downstream pathways activated by this compound through its partial agonism at 5-HT1A and its interaction with alpha1-adrenoceptors are not exhaustively detailed in the available information, its known receptor targets imply the involvement of these canonical signaling cascades linked to Gi/o and Gq protein activation. The ability of this compound to influence 5-HT release through mechanisms involving both 5-HT1A receptors and alpha1-adrenoceptors highlights the complexity of its signaling profile. citeab.com
Preclinical Pharmacodynamics and Behavioral Efficacy Studies
In Vitro Pharmacological Characterization
In vitro studies are crucial for understanding the direct interactions of a compound with specific molecular targets, such as receptors. These studies provide insights into the potential mechanisms of action.
Receptor Agonist/Antagonist Activity in Binding Assays
Binding assays are employed to determine the affinity of a compound for specific receptors. Research indicates that S 16924 exhibits notable affinity for several serotonin (B10506) (5-HT) receptor subtypes. It has been characterized as a serotonin 5-HT1A agonist and a 5-HT2A/2C antagonist. wikipedia.orgflybase.org this compound demonstrates high affinity for human 5-HT1A, 5-HT2A, and 5-HT2C receptors. flybase.org
Functional Assays of Receptor Activation
Functional assays go beyond simple binding to assess whether a compound activates or inhibits receptor signaling. Studies utilizing functional assays, such as [35S]GTPgammaS binding, have shown that this compound acts as a partial agonist at human 5-HT1A receptors. flybase.org This suggests that while it binds to the receptor, it may not elicit the full maximal response compared to a full agonist.
In Vivo Behavioral Models in Animal Species
In vivo behavioral studies in animal models are used to evaluate the potential therapeutic effects of a compound in a living system, often mimicking aspects of human conditions.
Anxiolytic-like Activity Assessment
Anxiety disorders are a significant area of research, and various animal models have been developed to assess potential anxiolytic (anxiety-reducing) effects of compounds.
Conflict procedures are behavioral tests designed to create a conflict between punished and unpunished behaviors, which can be modulated by anxiolytic agents. In a pigeon conflict procedure, this compound was observed to increase punished responses, an effect also seen with the benzodiazepine (B76468) clorazepate (B1175885) (CLZ). wikipedia.orgflybase.org In contrast, the atypical antipsychotic clozapine (B1669256) and the neuroleptic haloperidol (B65202) were inactive in this paradigm. wikipedia.orgflybase.org Similarly, in the Vogel conflict paradigm in rats, this compound increased punished responses, an action shared by CLZ but not by clozapine or haloperidol. wikipedia.orgflybase.org The effect of this compound in the Vogel conflict test was abolished by the administration of the 5-HT1A antagonist WAY-100,635, indicating the involvement of 5-HT1A receptors in this behavioral effect. wikipedia.orgflybase.org
| Behavioral Model | Species | This compound Effect | Comparator (CLZ) Effect | Comparator (Clozapine) Effect | Comparator (Haloperidol) Effect | WAY-100,635 Effect on this compound | Citation |
| Pigeon Conflict | Pigeon | Increased punished responses | Increased punished responses | Inactive | Inactive | Not specified | wikipedia.orgflybase.org |
| Vogel Conflict | Rat | Increased punished responses | Increased punished responses | Inactive | Inactive | Abolished effect | wikipedia.orgflybase.org |
Social interaction paradigms assess the willingness of animals to engage in social behavior, which can be reduced in models of anxiety or social withdrawal. Like CLZ, this compound was found to increase social interaction in rats. wikipedia.org This effect of this compound on social interaction was abolished by the administration of the 5-HT1A antagonist WAY-100,635, further supporting the role of 5-HT1A receptor activation in its anxiolytic-like profile. wikipedia.org
| Behavioral Model | Species | This compound Effect | Comparator (CLZ) Effect | Comparator (Clozapine) Effect | Comparator (Haloperidol) Effect | WAY-100,635 Effect on this compound | Citation |
| Social Interaction | Rat | Increased social interaction | Increased social interaction | Inactive | Inactive | Abolished effect | wikipedia.org |
Effects on Ultrasonic Vocalizations
Ultrasonic vocalizations (USVs) in rodents are considered indicators of emotional states and social communication. Studies have shown that this compound inhibits ultrasonic vocalizations in rats. This effect is also observed with clorazepate, clozapine, and haloperidol. However, the mechanism underlying this effect appears to differ; the action of this compound on USVs is abolished by the 5-HT1A receptor antagonist WAY-100,635, while the effects of clozapine and haloperidol are not affected by this antagonist. nih.gov This suggests that this compound modulates USVs, at least in part, through a mechanism involving 5-HT1A receptors. nih.gov
Modulation of Aggressive Interactions
Aggressive interactions in isolated mice are another behavioral paradigm used in preclinical assessments. This compound has been shown to decrease aggressive interactions in isolated mice. This effect is also observed with clorazepate, clozapine, and haloperidol. nih.gov Unlike its effect on ultrasonic vocalizations, the reduction in aggressive interactions by this compound is not blocked by the 5-HT1A antagonist WAY-100,635, indicating that this modulation of aggression likely involves different neurochemical pathways not primarily mediated by 5-HT1A receptors. nih.gov
Antipsychotic-like Activity Assessment
The potential antipsychotic-like activity of this compound has been evaluated in several behavioral models known to be sensitive to clinically effective antipsychotic drugs. These models often involve behaviors induced by psychostimulants or dopamine (B1211576) agonists, which are thought to mimic certain aspects of psychosis.
Reduction of Psychostimulant-Induced Hyperactivity (e.g., Dizocilpine (B47880), Cocaine, Amphetamine)
Psychostimulant-induced hyperactivity is a common model for assessing the potential of compounds to reduce elevated motor activity associated with some psychotic states. This compound has demonstrated effectiveness in reducing movement triggered by dizocilpine and cocaine. patsnap.com Its inhibitory dose (ID50) for reducing dizocilpine and cocaine-induced movement was reported as 0.96 mg/kg, s.c., which was comparable to clozapine (1.91 mg/kg) but higher than haloperidol (0.05 mg/kg). nih.gov this compound was notably more effective in inhibiting movement induced by phencyclidine compared to its effect on amphetamine-induced movement. patsnap.comnih.gov Clozapine showed a similar pattern, while haloperidol did not. patsnap.comnih.gov
Interactive Data Table: Inhibition of Psychostimulant-Induced Hyperactivity (ID50 mg/kg, s.c.)
| Compound | Dizocilpine/Cocaine-Induced Movement | Amphetamine-Induced Movement | Phencyclidine-Induced Movement |
| This compound | 0.96 nih.gov | 2.4 nih.gov | 0.02 nih.gov |
| Clozapine | 1.91 nih.gov | 8.6 nih.gov | 0.07 nih.gov |
| Haloperidol | 0.05 nih.gov | 0.04 nih.gov | 0.08 nih.gov |
Modulation of Apomorphine-Induced Behaviors (Avoidance, Climbing, Rotations)
Apomorphine (B128758), a dopamine receptor agonist, induces various behaviors in rodents, including conditioned avoidance responses, climbing, and rotations in unilaterally lesioned animals. These behaviors are often used to evaluate the effects of potential antipsychotics on dopaminergic neurotransmission. This compound effectively reduced the avoidance responses and blocked climbing behavior induced by apomorphine. patsnap.comnih.gov The median inhibitory dose (ID50) for these effects was 0.96 mg/kg, s.c., comparable to clozapine (1.91 mg/kg) and higher than haloperidol (0.05 mg/kg). nih.gov In unilaterally substantia nigra-lesioned rats, rotation elicited by the D1 agonist SKF 38393 and the D2 agonist quinpirole (B1680403) was blocked equipotently by this compound (ID50s = 0.8 and 1.7 mg/kg, respectively) and clozapine (ID50s = 0.6 and 2.0 mg/kg, respectively). nih.gov Haloperidol, in contrast, preferentially blocked quinpirole-induced rotation (ID50 = 0.02 mg/kg) compared to SKF 38393-induced rotation (ID50 = 1.8 mg/kg). nih.gov
Interactive Data Table: Modulation of Apomorphine-Induced Behaviors (ID50 mg/kg, s.c.)
| Compound | Conditioned Avoidance / Climbing | SKF 38393-Induced Rotation | Quinpirole-Induced Rotation |
| This compound | 0.96 nih.gov | 0.8 nih.gov | 1.7 nih.gov |
| Clozapine | 1.91 nih.gov | 0.6 nih.gov | 2.0 nih.gov |
| Haloperidol | 0.05 nih.gov | 1.8 nih.gov | 0.02 nih.gov |
Inhibition of Serotonin Agonist-Induced Head-Twitches (e.g., DOI)
The head-twitch response induced by serotonin 5-HT2A receptor agonists like DOI (1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane) is a behavioral model sensitive to 5-HT2A antagonism, a property often associated with atypical antipsychotics. This compound was found to be notably more effective in inhibiting head-twitches caused by DOI compared to its effect on amphetamine-induced movement. patsnap.comnih.gov The ID50 for inhibiting DOI-induced head-twitches was 0.15 mg/kg, s.c. nih.gov Clozapine showed a similar preference for inhibiting DOI-induced head-twitches (ID50 = 0.04 mg/kg) over amphetamine-induced movement, a trend not observed with haloperidol. patsnap.comnih.gov
Interactive Data Table: Inhibition of DOI-Induced Head-Twitches (ID50 mg/kg, s.c.)
| Compound | DOI-Induced Head-Twitches |
| This compound | 0.15 nih.gov |
| Clozapine | 0.04 nih.gov |
| Haloperidol | >0.16 nih.gov |
Effects on Discriminative Stimulus Properties (e.g., DOI, Clozapine)
Drug discrimination studies assess the subjective effects of compounds by training animals to discriminate a drug from vehicle. The discriminative stimulus (DS) properties of DOI, mediated by 5-HT2A receptors, were effectively blocked by this compound (ID50 = 0.17 mg/kg). patsnap.comnih.gov Clozapine also blocked the discriminative stimulus properties of DOI (ID50 = 0.05 mg/kg), while haloperidol was ineffective (>0.16 mg/kg). patsnap.comnih.gov In terms of generalizing to the discriminative stimulus of clozapine, this compound fully mimicked it at a lower dose (ED50 = 0.7 mg/kg) than clozapine itself (ED50 = 0.23 mg/kg for generalizing to this compound DS). patsnap.comnih.gov Haloperidol only partially generalized to the discriminative stimulus of both this compound and clozapine. patsnap.comnih.gov These findings suggest that this compound shares subjective effects with clozapine, likely reflecting their similar multireceptor profiles, including 5-HT1A agonist and 5-HT2A/2C antagonist properties, although the clozapine DS itself is complex and not solely attributed to one receptor. nih.gov
Interactive Data Table: Effects on Discriminative Stimulus Properties (ID50/ED50 mg/kg)
| Compound | Blocks DOI DS (ID50) | Generalizes to Clozapine DS (ED50) |
| This compound | 0.17 nih.gov | 0.7 nih.gov |
| Clozapine | 0.05 nih.gov | 0.23 (generalizes to this compound DS) nih.gov |
| Haloperidol | >0.16 nih.gov | ≤50% partial generalization nih.gov |
Comparative Preclinical Analysis of S 16924
Comparison with Atypical Antipsychotics (e.g., Clozapine)
S 16924 shares several pharmacological characteristics with the atypical antipsychotic clozapine (B1669256), while also exhibiting key distinctions. At the receptor level, this compound shows a pattern of interaction at multiple monoaminergic receptors that is similar to clozapine and distinct from haloperidol (B65202). nih.gov Both this compound and clozapine demonstrate modest affinity for human D2 and D3 receptors and notably higher affinity for human D4 receptors. nih.govpatsnap.com In [35S]GTPgammaS binding assays, both compounds behave as antagonists at these dopamine (B1211576) receptors. nih.govpatsnap.com Furthermore, this compound, like clozapine, exhibits marked affinity for human 5-HT2A and 5-HT2C receptors. nih.govpatsnap.com
A significant difference lies in the high affinity of this compound for human 5-HT1A receptors, a characteristic not shared to the same extent by clozapine or haloperidol. nih.govpatsnap.com In [35S]GTPgammaS binding models, both this compound and clozapine act as partial agonists at 5-HT1A receptors, whereas haloperidol is inactive at these sites. nih.govpatsnap.comnih.gov The agonist properties of this compound at 5-HT1A autoreceptors have been demonstrated in vivo by its potent inhibition of the firing of raphe serotoninergic neurons, an effect reversed by the selective 5-HT1A antagonist WAY 100,635. nih.govpatsnap.com Clozapine and haloperidol showed only weak inhibition of raphe firing, and their actions were not sensitive to WAY 100,635. nih.govpatsnap.com this compound also more potently inhibited striatal turnover of 5-HT compared to either clozapine or haloperidol. nih.govpatsnap.com
In behavioral models, this compound and clozapine exhibit similar profiles in several assays predictive of antipsychotic activity. Both compounds effectively antagonized locomotion induced by dizocilpine (B47880) and cocaine, reduced conditioned avoidance responses, and blocked climbing elicited by apomorphine (B128758). patsnap.comnih.gov The median inhibitory dose (ID50) of this compound in these models was comparable to that of clozapine but higher than that of haloperidol. patsnap.comnih.gov this compound and clozapine demonstrated similar potency in blocking rotations caused by D1 and D2 agonists in unilateral, substantia nigra-lesioned rats, unlike haloperidol which showed preferential blockade of the D2 agonist. patsnap.comnih.gov Both this compound and clozapine were more effective in inhibiting head-twitches induced by DOI and locomotion provoked by phencyclidine compared to amphetamine-induced movement, a trend not observed with haloperidol. patsnap.comnih.gov The discriminative stimulus properties of DOI were blocked by both this compound and clozapine, but not by haloperidol. patsnap.comnih.gov
In drug discrimination studies, this compound fully generalized to a clozapine discriminative stimulus at a lower dose than clozapine itself, while haloperidol only partially generalized. patsnap.comnih.gov Conversely, clozapine fully generalized to an this compound discriminative stimulus. nih.gov Analysis of EEG power spectra showed that both this compound and clozapine enhanced frequencies in the 7 to 8 Hz range, whereas haloperidol favored the 10 to 14 Hz range. patsnap.comnih.gov In cognitive-attentional function tests, this compound and clozapine induced significant latent inhibition, an effect not seen with haloperidol. patsnap.comnih.gov All three compounds could block the disruption of latent inhibition caused by amphetamine, albeit at higher doses. patsnap.comnih.gov
A notable difference lies in the affinity for muscarinic and histaminic receptors. Clozapine shows high affinity for cloned human muscarinic (M1) and native histamine (B1213489) (H1) receptors, while this compound and haloperidol display low affinity for these receptors. nih.gov
The efficacy of this compound and clozapine as partial agonists at postsynaptic 5-HT1A receptors in rat hippocampal membranes has also been compared using [(35)S]GTPgammaS binding. This compound showed a higher maximum efficacy (Emax) value relative to 5-HT (48) compared to clozapine (22). nih.gov Both compounds attenuated 5-HT-stimulated [(35)S]GTPgammaS binding, consistent with partial agonist properties. nih.gov
Table 1: Comparative Receptor Binding Affinity (Ki, nM)
| Receptor (Human) | This compound | Clozapine | Haloperidol |
| D2 | Modest | Modest | High |
| D3 | Modest | Modest | High |
| D4 | Higher | Higher | Modest |
| 5-HT1A | High | Lower | Inactive |
| 5-HT2A | Marked | Marked | Lower |
| 5-HT2C | Marked | Marked | Lower |
| M1 (Muscarinic) | Low (>1000) | High (4.6) | Low (>1000) |
| H1 (Histamine) | Low (158) | High (5.4) | Low (453) |
Table 2: Comparative Preclinical Behavioral Effects
| Model/Effect | This compound | Clozapine | Haloperidol |
| Locomotion (Dizocilpine/Cocaine-induced) | Antagonized | Antagonized | - patsnap.comnih.gov |
| Conditioned Avoidance Responses | Reduced | Reduced | - patsnap.comnih.gov |
| Climbing (Apomorphine-elicited) | Blocked | Blocked | - patsnap.comnih.gov |
| ID50 (mg/kg, s.c.) in these models | 0.96 nih.gov | 1.91 nih.gov | 0.05 nih.gov |
| Rotation (D1 agonist SKF 38393, lesioned rats) | Blocked equipotently with D2 agonist nih.gov | Blocked equipotently with D2 agonist nih.gov | Preferentially blocked D2 agonist nih.gov |
| Rotation (D2 agonist quinpirole (B1680403), lesioned rats) | Blocked equipotently with D1 agonist nih.gov | Blocked equipotently with D1 agonist nih.gov | Preferentially blocked quinpirole nih.gov |
| Head-twitches (DOI-induced) | More potently inhibited than amphetamine | More potently inhibited than amphetamine nih.gov | Not similar trend nih.gov |
| Locomotion (Phencyclidine-induced) | More potently inhibited than amphetamine | More potently inhibited than amphetamine nih.gov | Not similar trend nih.gov |
| Discriminative Stimulus (DOI) | Blocked | Blocked | Not blocked patsnap.comnih.gov |
| Generalization to Clozapine DS | Full (lower dose) patsnap.comnih.gov | Full to this compound DS nih.gov | Partial patsnap.comnih.gov |
| EEG Power Spectra (Frontal Cortex) | Enhanced 7-8 Hz patsnap.comnih.gov | Enhanced 7-8 Hz patsnap.comnih.gov | Favored 10-14 Hz patsnap.comnih.gov |
| Latent Inhibition | Induced significant patsnap.comnih.gov | Induced significant patsnap.comnih.gov | Not observed patsnap.comnih.gov |
| Disruption of Latent Inhibition (Amphetamine) | Blocked (higher dose) patsnap.comnih.gov | Blocked (higher dose) patsnap.comnih.gov | Blocked (higher dose) patsnap.comnih.gov |
| Catalepsy Induction | Did not induce (>80.0 mg/kg) patsnap.comnih.gov | Did not induce (>80.0 mg/kg) patsnap.comnih.gov | Provoked (0.04-0.63 mg/kg) patsnap.comnih.gov |
| Inhibition of Haloperidol-induced Catalepsy | Inhibited (ID50 = 3.2) patsnap.comnih.gov | Inhibited (ID50 = 5.5) patsnap.comnih.gov | - patsnap.comnih.gov |
| Gnawing (Methylphenidate-induced) | Inhibited (ID50 = 8.4), blocked by WAY 100,635 nih.gov | Inhibited (ID50 = 19.6) nih.gov | Inhibited (ID50 = 0.04) nih.gov |
| Prolactin Levels | Less markedly affected (4-fold increase) nih.gov | Less markedly affected (3-fold increase) nih.gov | Potently increased (approximately 24-fold) nih.gov |
Comparison with Typical Antipsychotics (e.g., Haloperidol)
This compound exhibits a preclinical profile that is markedly different from that of the typical antipsychotic haloperidol. While haloperidol is characterized by potent antagonism at D2 receptors, this compound shows only modest affinity for these receptors. nih.govpatsnap.com This difference in D2 receptor interaction is reflected in their effects on dopaminergic neurotransmission. This compound only weakly blocked the inhibitory influence of the dopaminergic agonist apomorphine upon the firing rate of ventrotegmental area dopaminergic neurons and weakly increased striatal, mesolimbic, and mesocortical dopamine turnover. nih.govpatsnap.com In contrast, haloperidol, consistent with its higher affinity at D2 and D3 receptors, was potently active in these models. nih.govpatsnap.com
A key distinction in behavioral effects is the propensity to induce catalepsy, a motor side effect often associated with typical antipsychotics. Haloperidol provoked catalepsy in rats, whereas this compound did not induce catalepsy even at high doses. patsnap.comnih.gov Furthermore, this compound, like clozapine, was found to inhibit the induction of catalepsy by haloperidol, with this compound's action being reversed by the 5-HT1A receptor antagonist WAY 100,635. patsnap.comnih.gov This suggests that the 5-HT1A partial agonist properties of this compound contribute to its lack of catalepsy induction and its ability to counteract haloperidol-induced catalepsy. nih.govresearchgate.net
In models predictive of antipsychotic activity, while both compounds showed effects, their potencies differed. The median inhibitory dose of this compound in models like antagonizing dizocilpine/cocaine-induced locomotion, reducing conditioned avoidance responses, and blocking apomorphine-elicited climbing was higher than that of haloperidol. patsnap.comnih.gov Haloperidol preferentially blocked the effects of a D2 agonist over a D1 agonist in lesioned rats, whereas this compound and clozapine showed equipotent blockade. patsnap.comnih.gov Unlike this compound and clozapine, haloperidol did not show a similar preference for inhibiting head-twitches induced by DOI and locomotion provoked by phencyclidine compared to amphetamine-induced movement. patsnap.comnih.gov Haloperidol was also ineffective in blocking the discriminative stimulus properties of DOI. patsnap.comnih.gov
Regarding neurochemical effects, haloperidol significantly increased prolactin levels, a common effect of typical antipsychotics due to D2 receptor blockade. nih.gov this compound and clozapine had a less pronounced effect on prolactin levels. patsnap.comnih.gov
Differential Activity Profiles and Therapeutic Implications in Preclinical Models
The preclinical profile of this compound suggests a differential activity profile compared to both typical and atypical antipsychotics, with potential therapeutic implications. Its mixed profile of modest D2/D3 antagonism, higher D4 affinity, marked 5-HT2A/2C affinity, and notably high 5-HT1A partial agonism distinguishes it. nih.govpatsnap.com The potent 5-HT1A agonist properties of this compound, particularly its action at 5-HT1A autoreceptors to inhibit serotoninergic neuronal firing and striatal 5-HT turnover, represent a key difference from clozapine and haloperidol. nih.govpatsnap.com
The observed behavioral effects in preclinical models, such as the antagonism of drug-induced locomotion and conditioned avoidance responses, suggest potential efficacy in addressing positive symptoms of schizophrenia. The comparable potency to clozapine in these models, despite differences in D2 affinity, might be attributed to its broader receptor interactions, including 5-HT systems.
Crucially, the lack of catalepsy induction by this compound in contrast to haloperidol, and its ability to inhibit haloperidol-induced catalepsy via a 5-HT1A mechanism, suggests a potentially lower risk of extrapyramidal side effects compared to typical antipsychotics. patsnap.comnih.govresearchgate.net This is a characteristic shared with atypical antipsychotics like clozapine, although the underlying mechanisms may differ (e.g., clozapine's higher affinity for muscarinic receptors). nih.gov
The ability of this compound and clozapine to induce latent inhibition in preclinical models, unlike haloperidol, may suggest potential benefits for cognitive or attentional deficits associated with schizophrenia. patsnap.comnih.gov The distinct effects on EEG power spectra also highlight differences in their impact on brain activity patterns. patsnap.comnih.gov
The differential effects on prolactin levels, with this compound showing a less pronounced increase compared to haloperidol, suggest a potentially lower risk of endocrine side effects mediated by excessive D2 blockade. patsnap.comnih.gov
Methodological Approaches in S 16924 Research
In Vitro Receptor Binding Assays ([35S]GTPgammaS Binding)
In vitro receptor binding assays, particularly those utilizing [35S]GTPgammaS binding, have been instrumental in characterizing the interaction of S 16924 with various receptors. This method measures the functional consequences of ligand binding by assessing the activation of G proteins, which are coupled to many neurotransmitter receptors.
Studies using [35S]GTPgammaS binding have shown that this compound interacts with multiple monoaminergic receptors. Notably, this compound has demonstrated high affinity for human 5-HT1A receptors and behaves as a partial agonist at these sites in this model capes.gov.brnih.govreactome.org. In contrast, at human D2, D3, 5-HT2A, and 5-HT2C receptors, this compound has shown more modest affinity and acts as an antagonist capes.gov.brnih.gov. This contrasts with compounds like clozapine (B1669256), which also shows marked affinity for 5-HT2A and 5-HT2C receptors but differs in its interaction profile with 5-HT1A receptors compared to this compound capes.gov.br. Haloperidol (B65202), a typical antipsychotic, shows a different profile altogether, with inactivity at 5-HT1A receptors in this assay capes.gov.br.
The [35S]GTPgammaS binding assay provides valuable data on the intrinsic activity of this compound at specific G protein-coupled receptors, helping to differentiate its effects as an agonist, partial agonist, or antagonist.
In Vivo Microdialysis Techniques for Neurotransmitter Levels
In vivo microdialysis is a technique used to measure the extracellular concentrations of neurotransmitters in specific brain regions of living animals. This method allows for the assessment of how a compound like this compound affects neurotransmitter release and metabolism in real-time.
Microdialysis studies have been used to investigate the effects of this compound on serotonin (B10506) (5-HT) and dopamine (B1211576) (DA) levels. Research has indicated that this compound can potently inhibit the firing of raphe-localized serotoninergic neurons, an effect consistent with its agonist properties at 5-HT1A autoreceptors. This action was shown to be reversible by a selective 5-HT1A receptor antagonist, WAY 100,635 capes.gov.brnih.gov. Furthermore, this compound has been found to more potently inhibit striatal turnover of 5-HT compared to clozapine or haloperidol nih.gov.
Regarding dopamine, this compound only weakly blocked the inhibitory influence of the dopaminergic agonist apomorphine (B128758) on the firing rate of ventrotegmental area neurons, reflecting its modest affinity for D2 and D3 autoreceptors. Consequently, this compound only weakly increased striatal, mesolimbic, and mesocortical dopamine turnover nih.gov. This is in contrast to haloperidol, which potently increased dopamine turnover in these regions, and clozapine, which was similarly weakly active to this compound in these specific dopamine models nih.gov.
These microdialysis findings provide insights into the neurochemical effects of this compound, highlighting its significant impact on serotonergic systems, particularly via 5-HT1A receptors, and its more limited effects on dopaminergic transmission compared to typical antipsychotics.
Electrophysiological Measurements (EEG, QEEG, EP)
Studies utilizing QEEG in rats have investigated the effects of this compound on different frequency bands of brain activity. Research comparing this compound with clozapine and another compound, S 18327, found that this compound and clozapine showed similar qualitative increases in theta and beta frequency bands, although they differed in their effects on delta and alpha bands nih.gov.
Pharmacokinetic/pharmacodynamic (PK/PD) modeling has been applied to QEEG data to understand the relationship between this compound plasma concentrations and its effects on brain electrical activity. For this compound, parameter estimates for the maximum effect (Emax) and the concentration producing 50% of the maximum effect (EC50) were obtained for the changes observed in theta and beta frequency bands nih.gov.
While qualitative EEG changes in rats for clozapine and this compound were similar in some aspects, differences were observed, suggesting that changes in these parameters may not be solely indicative of antipsychotic activity and are likely influenced by the multiple receptor interactions of these compounds nih.gov.
Behavioral Pharmacology Paradigms
Behavioral pharmacology paradigms are used to assess the effects of compounds on animal behavior, providing insights into potential therapeutic efficacy and side effect profiles. These paradigms often model aspects of psychiatric conditions or evaluate specific behavioral domains.
Research on this compound has employed behavioral models to investigate its potential anxiolytic and antipsychotic-like properties. Studies have compared the behavioral profile of this compound with those of clozapine and haloperidol in various paradigms researchgate.netbjbms.org.
One area of investigation has focused on the anxiolytic actions of this compound researchgate.netjst.go.jp. Behavioral tests designed to assess anxiety-related behavior have been utilized to characterize the effects of this compound in comparison to established anxiolytic and antipsychotic agents.
Furthermore, behavioral paradigms relevant to antipsychotic activity have been used to evaluate this compound. These studies aim to understand how this compound influences behaviors thought to be relevant to the positive, negative, and cognitive symptoms of conditions like schizophrenia archivespp.pl. For example, drug discrimination studies have compared this compound with clozapine to understand similarities and differences in their subjective effects bjbms.org. Inhibition of haloperidol-induced catalepsy is another behavioral measure where this compound has been compared to clozapine, suggesting a potential for reduced extrapyramidal side effects medscape.org.
Radioligand Binding and Imaging Techniques (e.g., PET for Receptor Occupancy)
Radioligand binding and imaging techniques, such as Positron Emission Tomography (PET), are used to quantify the binding of a compound to specific receptors in living subjects. PET imaging with radiolabeled ligands allows for the determination of receptor occupancy, providing crucial information about the interaction of a drug with its target receptors in the brain.
PET studies have been conducted to examine the binding of this compound to central 5-HT1A receptors in healthy human subjects. Using the radioligand [carbonyl-11C]WAY-100635, studies investigated the binding of this compound at different doses (2.5 - 10 mg) ki.se.
Importantly, these studies observed that WAY radioligand binding to central 5-HT1A receptors was higher after administration of this compound. This unexpected finding could potentially indicate reduced levels of endogenous serotonin or, alternatively, represent the first in vivo demonstration of agonist-induced receptor recruitment ki.se.
PET imaging provides valuable in vivo data on the extent to which this compound occupies its target receptors in the human brain, contributing to the understanding of its pharmacodynamics and potential clinical effects.
Here is a table summarizing some of the research findings discussed:
| Method | Receptor/Neurotransmitter Target(s) | Key Findings Related to this compound | Source |
| In Vitro [35S]GTPgammaS Binding | h5-HT1A, hD2, hD3, h5-HT2A, h5-HT2C | High affinity and partial agonism at h5-HT1A receptors; Modest affinity and antagonism at hD2, hD3, h5-HT2A, h5-HT2C receptors. | capes.gov.brnih.gov |
| In Vivo Microdialysis | Serotonin (5-HT), Dopamine (DA) | Potent inhibition of raphe serotoninergic neuron firing (5-HT1A autoreceptor agonism); More potent inhibition of striatal 5-HT turnover than clozapine/haloperidol; Weak effects on striatal/mesolimbic/mesocortical DA turnover. | capes.gov.brnih.gov |
| Electrophysiological Measurements (QEEG) | Brain electrical activity (Theta, Beta) | Similar qualitative increases in theta and beta frequency bands compared to clozapine in rats. | nih.gov |
| Behavioral Pharmacology | Anxiety-related behaviors, Antipsychotic-like behaviors | Demonstrated anxiolytic actions; Inhibited haloperidol-induced catalepsy. | researchgate.netjst.go.jpmedscape.org |
| Radioligand Binding and Imaging (PET) | Central 5-HT1A receptors | Increased WAY radioligand binding to central 5-HT1A receptors after this compound administration in healthy subjects. | ki.se |
Therapeutic Hypotheses and Research Implications in Central Nervous System Disorders
Potential in Schizophrenia Pathophysiology
Research suggests that S 16924 holds potential in addressing symptoms associated with schizophrenia. Its profile of interaction with monoaminergic receptors is noted to be similar to that of clozapine (B1669256), an atypical antipsychotic, and distinct from that of haloperidol (B65202), a typical antipsychotic capes.gov.brpatsnap.com. This compound has demonstrated promising effects in various preclinical models relevant to schizophrenia patsnap.com.
Studies have shown that this compound effectively reduces movement triggered by dizocilpine (B47880) and cocaine, as well as avoidance responses and climbing behavior induced by apomorphine (B128758) patsnap.com. Its inhibitory dose in these models was comparable to clozapine but higher than haloperidol patsnap.com. Both this compound and clozapine exhibited similar potency in blocking rotations caused by D1 and D2 agonists, unlike the more selective haloperidol patsnap.com. This compound was also more effective than clozapine and haloperidol in inhibiting head-twitches induced by DOI and movement induced by phencyclidine patsnap.com. Furthermore, this compound, like clozapine, effectively blocked the discriminative stimulus properties of DOI, while haloperidol was ineffective patsnap.com.
The compound's interaction with 5-HT1A receptors is considered a significant aspect of its potential antipsychotic properties targetmol.comguidetopharmacology.orgcapes.gov.br. This compound is a potent partial agonist at 5-HT1A receptors capes.gov.brmedchemexpress.com. This agonistic activity at 5-HT1A autoreceptors has been shown to potently inhibit the firing of raphe-localized serotoninergic neurons, an effect that can be reversed by the selective 5-HT1A receptor antagonist WAY 100,635 capes.gov.br. In contrast, clozapine and haloperidol showed only weak inhibition of raphe firing, and their actions were resistant to WAY 100,635 capes.gov.br. This compound also inhibited striatal turnover of 5-HT more potently than either clozapine or haloperidol capes.gov.br.
This compound also exhibits a clozapine-like multireceptorial profile at monoaminergic receptors, with notable affinity for the 5-HT1A receptor site, displaying partial agonistic properties medscape.org. It also shares the marked affinity of clozapine for h5-HT2A and h5-HT2C receptors, while behaving as antagonists at these sites in a [35S]GTPγS binding procedure, similar to clozapine and haloperidol capes.gov.br. Its affinity for hD2 and hD3 receptors is modest, similar to clozapine, and it shows higher affinity for hD4 receptors capes.gov.br. At D2 and D3 receptors, this compound, clozapine, and haloperidol behaved as antagonists in the [35S]GTPγS binding procedure capes.gov.br.
Acute administration of this compound has been observed to decrease cerebral serotoninergic transmission and selectively reinforce frontocortical compared to subcortical dopaminergic transmission capes.gov.br. This influence on frontocortical levels of 5-HT and dopamine (B1211576) (and noradrenaline) was attenuated by WAY 100,635 capes.gov.br.
Anxiolytic Potential and Mechanisms
This compound has demonstrated potential anxiolytic effects in preclinical studies targetmol.comnih.gov. Its anxiolytic actions have been compared to those of clozapine and haloperidol targetmol.comnih.gov.
In a pigeon conflict procedure, this compound increased punished responses, similar to the benzodiazepine (B76468) clorazepate (B1175885) (CLZ), while clozapine and haloperidol were inactive nih.gov. A similar outcome was observed in a Vogel conflict paradigm in rats, where this compound increased punished responses, an effect abolished by the 5-HT1A antagonist WAY 100,635 nih.gov. Ultrasonic vocalizations in rats were inhibited by this compound, clozapine, haloperidol, and CLZ, but only the action of this compound was abolished by WAY 100,635 nih.gov.
This compound also increased social interaction in rats, an effect similar to CLZ and abolished by WAY 100,635, whereas clozapine and haloperidol were inactive nih.gov. While all tested drugs decreased aggressive interactions in isolated mice, the effect of this compound was not blocked by WAY 100,635 nih.gov.
The principal mechanism underlying the anxiolytic activity of this compound is believed to be the activation of 5-HT1A (auto)receptors nih.gov. This is supported by the observation that the 5-HT1A antagonist WAY-100,635 abolished many of its anxiolytic-like effects in preclinical models nih.gov. This compound exhibited a broad-based profile of anxiolytic activity at doses lower than those causing motor disruption, in contrast to haloperidol and clozapine nih.gov.
Hypothesized Influence on Cognitive Impairment
The potential influence of this compound on cognitive impairment has been explored in research medscape.orgresearchgate.net. Cognitive deficits are a significant aspect of central nervous system disorders like schizophrenia researchgate.net.
In cognitive-attentional function tests, this compound and clozapine were found to induce significant latent inhibition in rats, an effect not observed with haloperidol patsnap.com. This suggests a potential positive impact on cognitive processes related to attention and learning patsnap.com. Furthermore, all three substances (this compound, clozapine, and haloperidol) were able to block the disruption of latent inhibition caused by amphetamine, although at higher doses patsnap.com.
This compound's partial agonistic properties at 5-HT1A receptors, combined with its multireceptorial profile, are hypothesized to contribute to improved control of cognitive symptoms medscape.org. The activation of 5-HT1A receptors is thought to favor prefrontal cortex dopaminergic neurotransmission, which can have a beneficial influence on cognitive function archivespp.pl.
Modulation of Extrapyramidal Effects in Preclinical Contexts
Preclinical studies indicate that this compound may have a lower propensity for inducing extrapyramidal symptoms (EPS) compared to traditional antipsychotics patsnap.commedscape.orgub.edu. EPS, such as catalepsy, are common side effects of some antipsychotic medications patsnap.com.
Catalepsy was not induced by this compound or clozapine, unlike haloperidol, which is known to provoke this effect patsnap.commedscape.org. Additionally, both this compound and clozapine were found to inhibit the induction of catalepsy by haloperidol patsnap.commedscape.org. The action of this compound in inhibiting haloperidol-induced catalepsy was reversed by the 5-HT1A receptor antagonist WAY 100,635 patsnap.com.
The profile of this compound, similar to clozapine in various models, suggests potential antipsychotic properties with a lower risk of inducing extrapyramidal side effects, particularly catalepsy patsnap.com. The combination of D2-like receptor antagonism and 5-HT1A receptor agonism, as seen with compounds like this compound, is suggested to be critical in determining superior efficacy with reduced EPS potential archivespp.plub.edu.
Future Directions in S 16924 Research
Elucidation of Specific Signaling Cascades
While S 16924 is known to interact with several monoaminergic receptors, particularly the 5-HT1A receptor, a comprehensive understanding of the specific intracellular signaling cascades modulated by these interactions is still an active area for future research. Research has indicated that this compound can stabilize the 5-HT1A receptor in its G-protein-coupled conformation, which may influence associated intracellular pathways. medchemexpress.eu Future studies should aim to map these downstream signaling events in detail. This could involve:
Investigating the specific G proteins and effector enzymes (e.g., adenylyl cyclase, phospholipase C) coupled to the receptors bound by this compound.
Analyzing the activation or inhibition of key protein kinases (e.g., PKA, PKC, ERK, Akt) and phosphatases in response to this compound treatment in relevant cell types or brain regions. nih.gov
Exploring the role of beta-arrestin recruitment and receptor internalization, which can significantly impact the nature and duration of signaling.
Utilizing advanced techniques such as phosphoproteomics or RNA sequencing to identify global changes in protein phosphorylation or gene expression profiles induced by this compound.
Understanding these specific signaling cascades is crucial for fully characterizing the pharmacological actions of this compound and identifying potential downstream targets for therapeutic intervention.
Investigation of Long-Term Preclinical Effects and Adaptations
Existing research has primarily focused on the acute effects of this compound. Future preclinical studies should investigate the long-term effects of chronic this compound administration. This includes examining potential adaptations in receptor sensitivity, changes in neurotransmitter synthesis and metabolism, and alterations in neuronal plasticity. samipubco.com
Research areas could include:
Evaluating changes in the expression levels and functional coupling of target receptors after prolonged exposure to this compound.
Assessing long-term effects on behavioral models relevant to its potential therapeutic uses, such as sustained changes in anxiety or antipsychotic-like activity. jst.go.jp
Investigating potential neuroadaptive changes, such as alterations in dendritic morphology, synaptic density, or neurogenesis, in brain regions relevant to its mechanism of action.
Examining the pharmacokinetic and pharmacodynamic profile of this compound following chronic administration to understand potential changes in drug disposition and response over time. nih.gov
Such studies are essential for predicting the potential long-term efficacy and tolerability of this compound and informing future clinical development.
Novel Applications in CNS Disorder Models
Given its unique receptor binding profile, particularly its 5-HT1A partial agonism and interaction with dopaminergic and other monoaminergic receptors, future research should explore novel applications of this compound in preclinical models of various CNS disorders beyond its initial investigation as a potential antipsychotic. capes.gov.brub.edu
Potential areas for exploration include:
Anxiety Disorders: Building on its reported anxiolytic-like actions in preclinical models, further research could investigate its efficacy in different anxiety paradigms and its underlying mechanisms. jst.go.jptargetmol.com
Depression: Given the role of serotonergic and dopaminergic systems in mood regulation, this compound could be evaluated in preclinical models of depression, potentially as a monotherapy or in combination with existing antidepressants. researchgate.net
Cognitive Impairment: The involvement of 5-HT1A receptors and other monoaminergic systems in cognitive function suggests potential for investigating this compound in models of cognitive deficits associated with various neurological or psychiatric conditions. nih.gov
Other Neuropsychiatric Conditions: Exploring its effects in models of other disorders where monoaminergic dysregulation is implicated, such as certain aspects of Parkinson's disease or attention deficit hyperactivity disorder. kent.ac.uk
These investigations could reveal new therapeutic opportunities for this compound.
Development of Advanced Preclinical Models
To more accurately predict the potential clinical efficacy and translational potential of this compound, future research should focus on developing and utilizing more advanced preclinical models. sutrobio.commdpi.com
This could involve:
Employing genetically modified animal models that more closely mimic specific aspects of human CNS disorders relevant to this compound's targets.
Utilizing induced pluripotent stem cell (iPSC)-derived neuronal models from patients with relevant conditions to study the cellular and molecular effects of this compound in a human-relevant context.
Implementing more sophisticated behavioral paradigms that assess a wider range of symptoms and cognitive functions.
Integrating in vivo imaging techniques (e.g., fMRI, PET) in preclinical studies to assess the effects of this compound on brain activity and neurotransmitter dynamics in a more translational manner. pharmafocusasia.com
The use of such advanced models can provide a more robust evaluation of this compound's potential therapeutic utility.
Stereoselective Pharmacological Research of this compound
The PubChem entry for this compound indicates that it is also referred to as (Rac)-S 16924 and the structure provided does not specify a particular stereoisomer, suggesting it may have been studied as a racemate nih.govuni.lu. However, one source specifically refers to "(R)-S 16924" in the context of its 5-HT1A agonist properties and functional profile capes.gov.br. This highlights the importance of stereoselective pharmacological research for this compound.
Future research should prioritize:
Synthesizing and separating the individual enantiomers of this compound.
Conducting detailed in vitro and in vivo pharmacological studies on each enantiomer to determine their respective receptor binding affinities, functional activities, and pharmacokinetic profiles.
Comparing the therapeutic efficacy and potential off-target effects of the individual enantiomers in relevant preclinical models.
Understanding the stereoselective pharmacology of this compound is critical because individual enantiomers of a chiral compound can have significantly different pharmacological properties, including potency, efficacy, metabolism, and toxicity. This research will determine if one enantiomer is primarily responsible for the observed effects or if there are synergistic or distinct contributions from each. helmholtz-hips.deacs.org
Q & A
Q. How should researchers handle missing or outlier data in this compound’s PK/PD studies?
- Methodological Answer :
- Predefine exclusion criteria (e.g., technical errors in plasma sampling).
- Use multiple imputation for missing PK data if <10% is missing.
- Apply robust regression (e.g., Huber estimator) to minimize outlier influence on PD models .
Q. What guidelines ensure transparent reporting of this compound’s experimental results in manuscripts?
- Methodological Answer :
- Follow the Beilstein Journal’s standards: detail synthesis protocols, instrument parameters, and statistical tests.
- Use CONSORT or ARRIVE checklists for in vivo studies.
- Disclose conflicts of interest and funding sources in the acknowledgments section .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
